Sodium isovalerate-1-13C
Overview
Description
Sodium isovalerate-1-13C, also known as 3-Methylbutyric acid-1-13C sodium salt, is a stable isotope with a molecular weight of 125.11 g/mol . It has a linear formula of (CH3)2CHCH213CO2Na .
It has a molecular weight of 125.11 g/mol . The compound has a topological polar surface area of 40.1 Ų . It has a complexity of 70.8 and is composed of 8 heavy atoms .
Scientific Research Applications
Rumen Acetate Production in Sheep : Sodium (1-13C) acetate, a related compound, has been applied as a marker for measuring the gross production rate of acetate in the rumen of sheep. Experiments demonstrated the feasibility of using 13C-labelled fatty acids for this purpose, suggesting a potential area for the application of Sodium isovalerate-1-13C in similar studies (Breves, Schulze, Sallmann, & Höller, 1987).
NMR Studies in Biological Systems : Sodium-23 and Carbon-13 NMR, which includes Sodium isovalerate-1-13C, have been utilized in studying various plant, animal, and human cell types. This application highlights the versatility of Sodium isovalerate-1-13C in providing insights into the structure and metabolism of different biological systems (Sillerud, Heyser, Han, & Bitensky, 1986).
Ionic Liquid Crystals Research : Sodium isovalerate-1-13C can be relevant in studying smectic ionic mesophases, as seen in the 1H and 23Na NMR studies of sodium n-butyrate and sodium isovalerate. These studies over various temperature ranges contribute to understanding the behavior of ionic liquid crystals (Bonekamp, Eguchi, Pleško, & Jonas, 1983).
Investigating Sodium Coordination by Organic Solvents : Sodium-23 NMR, which can include Sodium isovalerate-1-13C, is a significant tool for studying sodium cation solvation in organic solvents. These studies help understand sodium interactions at a molecular level, which is crucial in various chemical processes (Detellier & Laszlo, 1978).
- dedicated 13C and 23Na endorectal coils. This application can provide valuable insights into the differences in sodium concentrations between cancerous and healthy tissues, aiding in diagnosis and research (Barrett, Riemer, McLean, Kaggie, Robb, Warren, Graves, & Gallagher, 2020).
Understanding Sodium's Role in Coal Chemistry : Research involving Sodium isovalerate-1-13C can extend to the study of coal chemistry. For instance, understanding the molecular occurrence of sodium in coal through various techniques such as 13C NMR and FT-IR can reveal insights into sodium's behavior and impact in this context, potentially using Sodium isovalerate-1-13C as a tool for such studies (Sun, Wei, Kang, Bin, & Li, 2021).
Esterification Reactions in Organic Chemistry : Sodium isovalerate-1-13C could be relevant in the synthesis of esters, such as butyl isovalerate, where sodium bisulphate is used as a catalyst. This illustrates the potential application of Sodium isovalerate-1-13C in facilitating organic synthesis reactions (Wan, 2003).
Antibacterial Material Development : Sodium isovalerate-1-13C could be explored in the development of antibacterial materials. For example, sodium copper chlorophyllin immobilized on marine demosponge skeletons exhibited antimicrobial activity, suggesting a similar potential for Sodium isovalerate-1-13C in creating functional antibacterial materials (Norman, Bartczak, Zdarta, Tomala, Żurańska, Dobrowolska, Piasecki, Czaczyk, Ehrlich, & Jesionowski, 2016).
Future Directions
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . Sodium isovalerate-1-13C could potentially be used in this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment .
Relevant Papers The paper “Hyperpolarized 13C MRI: State of the Art and Future Directions” discusses the potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI . Another paper, “Novel Syntrophic Isovalerate-Degrading Bacteria and Their Energetic Cooperation with Methanogens in Methanogenic Chemostats”, discusses the importance of isovalerate as an intermediate in anaerobic degradation of proteins/amino acids .
properties
IUPAC Name |
sodium;3-methyl(113C)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZAWYXASMCCLB-LJJZSEGWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635649 | |
Record name | Sodium 3-methyl(1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium isovalerate-1-13C | |
CAS RN |
287389-33-7 | |
Record name | Sodium 3-methyl(1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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